N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide
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Overview
Description
N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide: is an organic compound known for its unique structure and properties It is characterized by the presence of two cyclohexyl groups attached to a tetrasulfane backbone, which is further connected to carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of cyclohexylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of elemental sulfur and a suitable solvent, such as dichloromethane, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the tetrasulfane backbone to simpler sulfide structures.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide is used as a precursor in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of infections and inflammatory conditions. Its mechanism of action involves the disruption of microbial cell walls and inhibition of key enzymes.
Industry: In industrial applications, this compound is used as a stabilizer in polymer production and as an additive in lubricants to enhance performance and longevity.
Mechanism of Action
The mechanism by which N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide exerts its effects involves the interaction with sulfhydryl groups in proteins and enzymes. This interaction leads to the disruption of normal cellular functions, resulting in antimicrobial and anti-inflammatory effects. The compound targets key pathways involved in cell wall synthesis and enzyme activity, making it effective against a range of microorganisms.
Comparison with Similar Compounds
N,N-Dicyclohexylcarbodiimide: Used in peptide synthesis and as a coupling agent.
N,N-Dicyclohexylthiourea: Known for its use in organic synthesis and as a reagent in analytical chemistry.
N,N-Dicyclohexylsulfamide: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide stands out due to its tetrasulfane backbone, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
5439-71-4 |
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Molecular Formula |
C14H24N2S6 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
(cyclohexylcarbamothioyltrisulfanyl) N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C14H24N2S6/c17-13(15-11-7-3-1-4-8-11)19-21-22-20-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI Key |
DDLXFZWLZYQSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)SSSSC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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